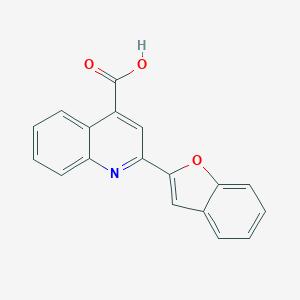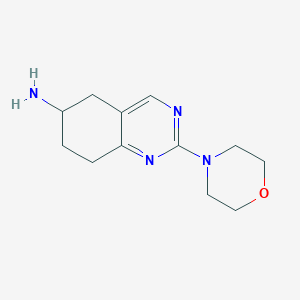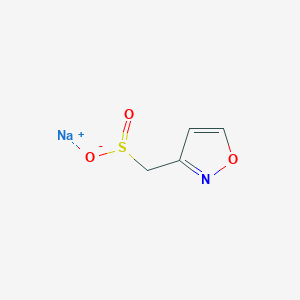![molecular formula C14H20BrNO3S B13166914 (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol is a complex organic compound characterized by the presence of a bromine atom, a sulfonyl group, and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound followed by the introduction of the azepane ring and sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a simpler hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol involves its interaction with specific molecular targets. The bromine atom and sulfonyl group can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-[4-(morpholin-1-ylsulfonyl)phenyl]-2-bromoethanol: Similar structure but with a morpholine ring instead of an azepane ring.
(1S)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-2-bromoethanol: Contains a piperidine ring instead of an azepane ring.
Uniqueness
The uniqueness of (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol lies in its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H20BrNO3S |
|---|---|
Peso molecular |
362.28 g/mol |
Nombre IUPAC |
(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol |
InChI |
InChI=1S/C14H20BrNO3S/c15-11-14(17)12-5-7-13(8-6-12)20(18,19)16-9-3-1-2-4-10-16/h5-8,14,17H,1-4,9-11H2/t14-/m1/s1 |
Clave InChI |
HQMYCYNTULCALY-CQSZACIVSA-N |
SMILES isomérico |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[C@@H](CBr)O |
SMILES canónico |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)

![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)




![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)
![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)
